N-(4-methoxyphenyl)-2-propoxybenzamide
Description
N-(4-Methoxyphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide core and a 4-methoxyphenyl group attached via an amide linkage. The methoxy and propoxy groups contribute to its electronic and steric properties, influencing solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
JOUFVRQAOPCHAR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs differ in substituents on the benzamide and aryl moieties, altering molecular weight, polarity, and conformational flexibility (Table 1).
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in the target compound contrasts with nitro in 4MNB (electron-withdrawing), affecting reactivity and solubility .
- Heterocyclic Modifications : Thiazol-containing analogs (e.g., ) exhibit distinct biological profiles due to aromatic heterocycles, which enhance receptor binding compared to plain benzamides.
Physicochemical and Crystallographic Properties
- Crystal Packing : Salts of N-(4-methoxyphenyl)piperazin-ium benzoates (e.g., compound I ) form infinite hydrogen-bonded chains with dihedral angles between aryl rings (62.3–68.4°), influencing stability and melting points. The target compound’s propoxy group may reduce crystallinity compared to smaller substituents like methoxy.
- Solubility: The propoxy chain in the target compound likely increases lipophilicity compared to methoxyethoxy analogs (e.g., N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide ), which have higher polarity due to ether linkages.
Key Observations:
- Receptor Interactions : Thiazol-containing analogs and 5-HT1A antagonists demonstrate that substituent choice (e.g., thiazol vs. methoxyphenyl) directs activity toward specific biological targets.
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